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Compound Name: H-Tyr-Arg-Gly-Asp-Ser-OH

CAS No.: 134282-68-1

Cat. No.: B1336654 Get Quote

Executive Summary
The pentapeptide Tyr-Arg-Gly-Asp-Ser (YRGDS) represents a critical model in the study of cell

adhesion mechanics. While the core Arg-Gly-Asp (RGD) motif is the universal recognition site

for integrin receptors (specifically

,

, and

), the flanking residues—Tyrosine (Y) at the N-terminus and Serine (S) at the C-terminus—play
a pivotal role in modulating conformational stability, solubility, and receptor affinity.

This guide provides a rigorous technical framework for investigating the conformational

ensemble of YRGDS. Unlike rigid proteins, short linear peptides like YRGDS exist in dynamic

equilibrium. Therefore, structural elucidation requires a hybrid approach combining Molecular

Dynamics (MD) simulations with Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Biology & Mechanistic Context
The RGD Turn Hypothesis
The bioactivity of YRGDS is governed by the spatial arrangement of the guanidinium group of

Arginine and the carboxylate group of Aspartic acid. High-affinity binding to integrins requires
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these groups to be separated by approximately 6–7 Å, a distance typically achieved when the

backbone adopts a

-turn or pseudo-turn conformation centered on Glycine.

The Role of Flanking Residues[1][2]
Tyrosine (Y, N-term): Provides a chromophore for UV quantification (

) and a site for radio-iodination (

I). Structurally, the aromatic ring can engage in

-cation interactions with the Arginine side chain, potentially stabilizing the bioactive turn
conformation.

Serine (S, C-term): Increases water solubility and provides hydrogen bonding capabilities

that may cap the C-terminus, preventing aggregation.

Mechanism of Integrin Interaction
The Aspartate (D) residue coordinates with a divalent metal cation (

,

) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin

-subunit. The Arginine (R) engages in a salt bridge with an Aspartate residue on the integrin

-subunit.

Computational Modeling Workflow (In-Silico)
Before wet-lab experimentation, MD simulations are essential to map the free energy

landscape and identify metastable conformers.

Simulation Protocol
Objective: Sample the conformational space of YRGDS in explicit solvent to calculate the

population of bioactive turn structures.
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Causality: We use explicit solvent (TIP3P) rather than implicit models because water bridges

are critical for stabilizing peptide turns.

Step-by-Step Methodology:
System Construction: Build the linear YRGDS structure using a standard force field (e.g.,

AMBER ff14SB or CHARMM36m, optimized for disordered peptides).

Solvation: Place the peptide in a cubic box with a minimum 1.0 nm buffer distance to box

edges. Fill with TIP3P water molecules.

Ionization: Add

and

ions to neutralize the system and reach a physiological ionic strength of 0.15 M.

Energy Minimization: Steepest descent algorithm (5,000 steps) to remove steric clashes.

Equilibration:

NVT Ensemble: 100 ps at 300 K to stabilize temperature.

NPT Ensemble: 100 ps at 1 bar to stabilize density.

Production Run: Run 500 ns to 1

s simulation.

Clustering Analysis: Use the GROMOS algorithm to cluster structures based on an RMSD

cutoff of 0.2 nm.

Visualization: MD Workflow
The following diagram illustrates the logical flow of the computational pipeline.
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Figure 1: Molecular Dynamics simulation workflow for sampling YRGDS conformational

ensembles.

Experimental Validation (In-Vitro)
Computational models must be validated by physical data. Solution NMR is the gold standard

for peptides of this size.

NMR Spectroscopy Strategy
Objective: Determine the solution structure and identify intramolecular hydrogen bonds.

Self-Validating Check: If the amide proton (

) temperature coefficient is more positive than -4 ppb/K, it indicates the proton is involved in a
hydrogen bond (solvent shielded). If more negative, it is solvent-exposed.

Key Experiments:
Experiment Purpose Causality/Insight

1D

H NMR
Check purity and aggregation.

Sharp lines indicate

monomeric state; broadening

implies aggregation.

TOCSY
Identify spin systems

(residues).

Correlates all protons within a

specific amino acid side chain.

NOESY / ROESY
Measure inter-proton

distances.

NOE intensity is proportional to

. Critical for detecting the

contacts indicative of turns.

H-

C HSQC

Dispersion check.

Resolves overlap in proton

dimension by spreading into

carbon dimension.

Protocol: NMR Structure Elucidation
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Sample Preparation: Dissolve 2–5 mg of YRGDS in 500

L of

(90:10) or DMSO-

(to stabilize turns). Adjust pH to 5.0 to slow amide exchange.

Data Acquisition: Record NOESY spectra with mixing times of 200–400 ms.

Assignment: Use the "Sequential Assignment" strategy (linking spin systems via

NOEs).

Constraint Generation: Convert NOE volumes to distance upper bounds (Strong < 2.5 Å,

Medium < 3.5 Å, Weak < 5.0 Å).

Structure Calculation: Use simulated annealing (e.g., CYANA or ARIA) to satisfy constraints.

Visualization: NMR Logic
This diagram details the sequential logic used to assign the peptide backbone and derive the

structure.
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Figure 2: NMR structural elucidation workflow, moving from spectral assignment to 3D structure

calculation.

Structure-Activity Relationship (SAR)
Understanding the structure allows for the rational design of better inhibitors.[1]

The "Active" Conformation
Research indicates that the bioactive conformation of RGD peptides involves a "kinked" or

"turn" structure.
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Linear YRGDS: Populates the turn conformation only transiently (~5-10% of time).

Cyclic RGD (e.g., Cilengitide): Constrained chemically to be 100% in the turn conformation.

Implication: YRGDS is a lower-affinity ligand (

in

range) compared to cyclic variants (

in

range) because of the entropic penalty required to fold into the active state upon binding.

Visualization: Integrin Binding Logic
The following diagram illustrates the molecular recognition event.
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Figure 3: Mechanism of YRGDS binding to Integrin, highlighting the requirement for

conformational selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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